molecular formula C11H15BrClN B599029 3-(4-Bromophenyl)piperidine hydrochloride CAS No. 1203683-26-4

3-(4-Bromophenyl)piperidine hydrochloride

Cat. No.: B599029
CAS No.: 1203683-26-4
M. Wt: 276.602
InChI Key: PUVMREVNYDUTMM-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H15BrClN. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromophenyl group attached to the piperidine ring. This compound is commonly used in various scientific experiments and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(4-Bromophenyl)piperidine hydrochloride typically involves the following steps:

    Diazo Reaction: The starting material, 3-(4-aminophenyl)piperidine, undergoes a diazo reaction with nitrous acid to form an intermediate compound.

    Bromination Reaction: The intermediate compound is then subjected to a bromination reaction with a bromide source to yield the target product, 3-(4-Bromophenyl)piperidine.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

  • Using cost-effective and readily available raw materials.
  • Simplifying the reaction conditions to ensure high yield and purity.
  • Implementing efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted derivatives with various functional groups.
  • Oxidized or reduced forms of the original compound .

Scientific Research Applications

3-(4-Bromophenyl)piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-(3-Bromophenoxy)piperidine hydrochloride
  • 3-(4-Bromophenyl)piperidine
  • Piperidine derivatives with different substituents

Comparison: 3-(4-Bromophenyl)piperidine hydrochloride is unique due to its specific bromophenyl substitution, which imparts distinct chemical and biological properties. Compared to other piperidine derivatives, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications .

Properties

IUPAC Name

3-(4-bromophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVMREVNYDUTMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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